N-[(pyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine dihydrochloride
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Overview
Description
N-[(pyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a pyridine moiety attached via a methylene bridge. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 2-aminobenzylamine with pyridine-4-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired tetrahydroquinazoline derivative. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-(Pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinase activity by competing with ATP binding, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-ylmethyl)aniline derivatives: These compounds share a similar pyridine moiety and have been studied for their potential as kinase inhibitors.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another compound with a pyridine moiety, investigated for its biological activities.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Known for its potential as a vascular endothelial growth factor receptor inhibitor.
Uniqueness
N-(Pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2ClH/c1-2-4-13-12(3-1)14(18-10-17-13)16-9-11-5-7-15-8-6-11;;/h5-8,10H,1-4,9H2,(H,16,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPVXGFSYVRIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)NCC3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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